2-Ethoxy-5-ethynyl-1,3-difluorobenzene
Description
2-Ethoxy-5-ethynyl-1,3-difluorobenzene (molecular formula: C₁₀H₈F₂O) is a fluorinated aromatic compound featuring a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at position 2, an ethynyl group (-C≡CH) at position 5, and fluorine atoms at positions 1 and 3. This structural configuration imparts unique electronic and steric properties, making it valuable in organic synthesis, pharmaceuticals, and agrochemical research. The ethynyl group serves as a reactive site for cross-coupling reactions (e.g., Sonogashira coupling), while the fluorine atoms enhance stability and influence lipophilicity .
Properties
IUPAC Name |
2-ethoxy-5-ethynyl-1,3-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c1-3-7-5-8(11)10(13-4-2)9(12)6-7/h1,5-6H,4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSYEZNHXANUTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)C#C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-ethynyl-1,3-difluorobenzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable fluorobenzene derivative.
Ethynylation: An ethynyl group is introduced to the benzene ring through a reaction with an ethynylating agent, such as acetylene, under basic conditions.
Ethoxylation: The ethoxy group is then introduced via an ethoxylation reaction, often using an ethylating agent like ethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of 2-Ethoxy-5-ethynyl-1,3-difluorobenzene may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-ethynyl-1,3-difluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The ethynyl group can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Nucleophilic Substitution: Fluorine-substituted products.
Oxidation and Reduction: Various oxidized or reduced forms of the ethynyl group.
Scientific Research Applications
2-Ethoxy-5-ethynyl-1,3-difluorobenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-ethynyl-1,3-difluorobenzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The fluorine atoms can influence the compound’s reactivity and binding affinity to targets.
Comparison with Similar Compounds
5-Bromo-2-ethoxy-1,3-difluorobenzene (CAS 115467-04-4)
- Molecular Formula : C₈H₇BrF₂O
- Key Differences : Replaces the ethynyl group with bromine.
- Properties : Bromine enhances electrophilicity, favoring nucleophilic substitution (e.g., Suzuki coupling). Lower molecular weight (MW: 261.05 g/mol) compared to the target compound (MW: 182.17 g/mol).
- Applications : Intermediate in pesticide synthesis and cross-coupling reactions .
2-{[4-(Difluoromethyl)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene (CAS 1261577-94-9)
2-Ethenyl-1,3-difluorobenzene Derivatives
- Examples : 2-[(E)-2-(4-nitrophenyl)ethenyl]-5,6-dihydro-4H-1,3-thiazine (CAS N/A).
- Key Differences : Ethenyl (-CH=CH₂) instead of ethynyl; reduced conjugation stability.
- Properties : Lower reactivity in coupling reactions but higher solubility in polar solvents .
Physicochemical Properties
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